N-Cyclopropyl-2'-deoxyguanosine
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Overview
Description
N-Cyclopropyl-2’-deoxyguanosine is a modified nucleoside analog derived from 2’-deoxyguanosine, where a cyclopropyl group is attached to the nitrogen atom at the N2 position of the guanine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2’-deoxyguanosine typically involves the cyclopropylation of 2’-deoxyguanosine. One common method is the reaction of 2’-deoxyguanosine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine . The reaction is carried out in an organic solvent like dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.
Industrial Production Methods: Industrial production of N-Cyclopropyl-2’-deoxyguanosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the cyclopropyl group or the guanine base.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-8-oxo-2’-deoxyguanosine, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
N-Cyclopropyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound serves as a probe to study DNA-protein interactions and DNA repair mechanisms.
Industry: The compound is used in the production of modified oligonucleotides for therapeutic and diagnostic purposes
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2’-deoxyguanosine involves its incorporation into DNA, where it can form stable adducts with DNA bases. This incorporation can disrupt normal DNA replication and repair processes, leading to cytotoxic effects. The cyclopropyl group imposes conformational rigidity on the molecule, enhancing its binding affinity to DNA and increasing its metabolic stability .
Comparison with Similar Compounds
2’-Deoxyguanosine: The parent compound without the cyclopropyl modification.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.
N2-Methyl-2’-deoxyguanosine: Another N2-substituted analog with a methyl group instead of a cyclopropyl group.
Uniqueness: N-Cyclopropyl-2’-deoxyguanosine is unique due to the presence of the cyclopropyl group, which imparts distinct structural and chemical properties. This modification enhances the compound’s stability and binding affinity, making it a valuable tool in biochemical and medicinal research .
Properties
CAS No. |
372161-00-7 |
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Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-(cyclopropylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-9(22-8)18-5-14-10-11(18)16-13(17-12(10)21)15-6-1-2-6/h5-9,19-20H,1-4H2,(H2,15,16,17,21)/t7-,8+,9+/m0/s1 |
InChI Key |
AEWBGGLEZFUTPL-DJLDLDEBSA-N |
Isomeric SMILES |
C1CC1NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
C1CC1NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O |
Origin of Product |
United States |
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